Licoresina

Descripción general

Descripción

Lycorenine is an alkaloid compound derived from the plant Lycoris radiata, commonly known as the red spider lily. This compound is part of the Amaryllidaceae family of alkaloids, which are known for their diverse biological activities. Lycorenine has garnered interest due to its potential pharmacological effects, including anti-hypertensive and anti-inflammatory properties .

Aplicaciones Científicas De Investigación

Chemistry: Lycorenine and its derivatives are used as starting materials for the synthesis of other complex molecules.

Biology: The compound has shown promise in studies related to cell signaling and enzyme inhibition.

Medicine: Lycorenine has been investigated for its anti-hypertensive, anti-inflammatory, and anti-cancer properties.

Industry: Lycorenine is used in the development of pharmaceuticals and as a research tool in drug discovery.

Mecanismo De Acción

- Primary Targets : Lycorenine has been studied in the context of glioblastoma (GBM), a highly aggressive brain tumor. Through network pharmacology and molecular docking, researchers identified key target genes related to GBM that interact with lycorenine. These targets include AKT1, SRC, HSP90AA1, HRAS, MMP9, BCL2L1, IGF1, MAPK14, STAT1, and KDR .

- Lycorenine interacts with its targets, inducing various changes. Notably, it:

- Lycorenine impacts multiple pathways:

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Análisis Bioquímico

Biochemical Properties

Lycorenine interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It exhibits strong pharmacological effects on many diseases, including anti-leukemia, anti-tumor, anti-angiogenesis, anti-virus, anti-bacteria, anti-inflammation, and antimalaria . It also inhibits acetylcholinesterase and topoisomerase, suppresses ascorbic acid biosynthesis, and controls circadian period length .

Cellular Effects

Lycorenine influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It exerts its effects on various types of cells and cellular processes, contributing to its diverse pharmacological effects .

Molecular Mechanism

At the molecular level, Lycorenine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

Lycorenine is involved in various metabolic pathways, interacting with enzymes or cofactors. It may also affect metabolic flux or metabolite levels

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of lycorenine involves several steps, starting from simpler organic molecules. One common synthetic route begins with the formation of a lycorine-type progenitor, followed by a biomimetic ring-switch to produce lycorenine. This process is fully diastereoselective and involves the use of specific catalysts and reaction conditions to ensure the correct stereochemistry .

Industrial Production Methods: Industrial production of lycorenine typically involves the extraction of the compound from the rhizomes of Lycoris radiata. The extraction process uses solvents such as chloroform, dichloromethane, and ethyl acetate. The extracted compound is then purified through various chromatographic techniques to achieve a high level of purity .

Análisis De Reacciones Químicas

Types of Reactions: Lycorenine undergoes several types of chemical reactions, including:

Oxidation: Lycorenine can be oxidized to form various derivatives, which may have different biological activities.

Reduction: Reduction reactions can modify the functional groups in lycorenine, potentially altering its pharmacological properties.

Substitution: Substitution reactions can introduce new functional groups into the lycorenine molecule, creating derivatives with unique properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products: The major products formed from these reactions include various lycorenine derivatives, each with potentially different biological activities and pharmacological effects .

Comparación Con Compuestos Similares

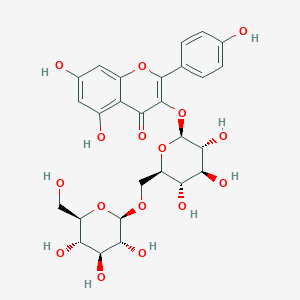

Lycorenine is part of a group of alkaloids that includes lycorine, galanthamine, and crinine. These compounds share similar structural features but differ in their biological activities:

Lycorine: Known for its anti-cancer and anti-malarial properties.

Galanthamine: Used in the treatment of Alzheimer’s disease due to its acetylcholinesterase inhibition.

Crinine: Exhibits anti-tumor and anti-inflammatory activities.

Lycorenine is unique in its strong anti-hypertensive effects and its ability to modify vagal activity, which distinguishes it from other related alkaloids .

Propiedades

IUPAC Name |

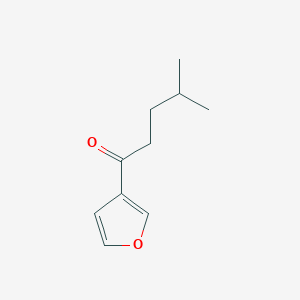

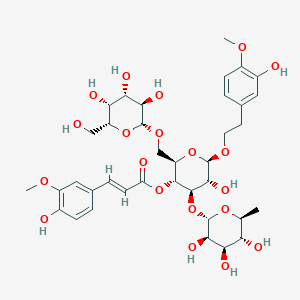

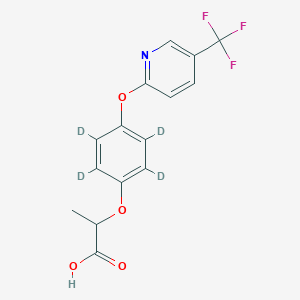

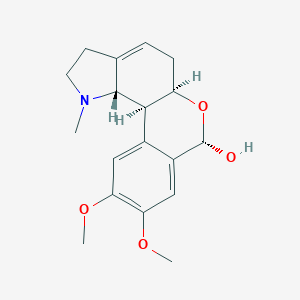

(5aR,7S,11bS,11cS)-9,10-dimethoxy-1-methyl-3,5,5a,7,11b,11c-hexahydro-2H-isochromeno[3,4-g]indol-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO4/c1-19-7-6-10-4-5-13-16(17(10)19)11-8-14(21-2)15(22-3)9-12(11)18(20)23-13/h4,8-9,13,16-18,20H,5-7H2,1-3H3/t13-,16-,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHYYSQODIQWPDO-PILAGYSTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CCC3C(C21)C4=CC(=C(C=C4C(O3)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC[C@@H]3[C@H]([C@@H]21)C4=CC(=C(C=C4[C@H](O3)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20963901 | |

| Record name | 9,10-Dimethoxy-1-methyllycorenan-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20963901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477-19-0 | |

| Record name | (5aR,7S,11bS,11cS)-1,2,3,5,5a,7,11b,11c-Octahydro-9,10-dimethoxy-1-methyl[2]benzopyrano[3,4-g]indol-7-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lycorenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Dimethoxy-1-methyllycorenan-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20963901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of lycorenine's vasodepressor action?

A1: Lycorenine's blood pressure-lowering effect is primarily attributed to its alpha-adrenergic blocking activity, coupled with its ability to reduce spontaneous sympathetic nerve activity. [] Additionally, it has been observed to induce bradycardia by influencing vagal activity. []

Q2: Does lycorenine exhibit tachyphylaxis, and if so, what is the underlying mechanism?

A2: Yes, lycorenine demonstrates tachyphylaxis, meaning its effect diminishes with repeated administrations. This phenomenon is linked to the sustained alpha-adrenergic blocking activity of lycorenine even after the initial vasodepressor effect subsides. [] The persistence of this blocking action contributes to the development of tachyphylaxis.

Q3: What is the molecular formula and weight of lycorenine?

A3: Lycorenine has a molecular formula of C18H21O5N and a molecular weight of 331.37 g/mol.

Q4: Which spectroscopic techniques are helpful in identifying and characterizing lycorenine?

A4: NMR spectroscopy, particularly 2D NMR techniques, is invaluable for the complete structural assignment of lycorenine. [] Additionally, GC/MS [] and infrared spectroscopy [] can aid in identifying and characterizing this alkaloid.

Q5: Have computational methods been employed in lycorenine research?

A5: Yes, in silico studies, specifically molecular docking and molecular dynamics simulations, have been utilized to investigate the potential of lycorenine and related Amaryllidaceae alkaloids as inhibitors of SARS-CoV-2 main protease (Mpro) and the host receptor TMPRSS2. [] These computational approaches provide insights into potential binding affinities and interactions.

Q6: How does the structure of lycorenine relate to its vasodepressor activity?

A6: While specific structural modifications and their impact on vasodepressor activity are not extensively discussed in the provided research, it has been noted that the development of tachyphylaxis is linked to the persistence of lycorenine's alpha-adrenergic blocking action. [] This suggests that structural features responsible for this blocking activity are crucial for its vasodepressor effect. Further research focusing on specific structural modifications is needed to establish a comprehensive SAR profile for lycorenine's vasodepressor activity.

Q7: Are there any studies on modifying lycorenine's structure to enhance its antimalarial activity?

A7: Yes, there have been investigations into creating semisynthetic derivatives of lycorenine to improve its antimalarial properties. [] The specific structural modifications and their impact on activity would be detailed in the referenced study.

Q8: What were some early observations regarding the biological activity of lycorenine?

A8: Early research highlighted lycorenine's vasodepressor effects in rats. [] Studies also explored its potential hypotensive effects in different animal models, including dogs. []

Q9: How has the understanding of lycorenine's biosynthesis evolved?

A9: Early research utilizing tracer experiments shed light on the stereochemistry involved in the biosynthesis of lycorenine and related alkaloids like haemanthidine. [] These studies provided crucial information on the incorporation of precursors like protocatechualdehyde and the stereospecific hydrogen removal during the formation of lycorenine. Further research focused on the conversion of norpluviine to lycorenine, revealing the specific hydrogen atom lost during this transformation. []

Q10: How does lycorenine research bridge different scientific disciplines?

A10: Lycorenine research inherently integrates various scientific disciplines. The initial isolation and structural characterization of lycorenine from natural sources like Lycoris radiata involve techniques from natural product chemistry, phytochemistry, and analytical chemistry, employing methods like chromatography and spectroscopy. [, , , ] Subsequent investigations into its pharmacological activities necessitate collaboration with pharmacology, biochemistry, and potentially toxicology. [, , ] Furthermore, the exploration of lycorenine's therapeutic potential, such as its antiviral activity against SARS-CoV-2, requires expertise in virology and medicinal chemistry. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.